molecular formula C10H10BrF2N B13035021 (S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

Cat. No.: B13035021
M. Wt: 262.09 g/mol
InChI Key: WDLVCJBSUHLYKQ-JTQLQIEISA-N
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Description

(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C10H10BrF2N and a molecular weight of 262.10 g/mol . This compound is characterized by the presence of a bromo group, two fluorine atoms, and a cyclopropyl group attached to a methanamine backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of (S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves several steps. One common method includes the reaction of (S)-cyclopropylamine with 4-bromo-2,6-difluorobenzaldehyde under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Scientific Research Applications

(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

(S)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine can be compared with similar compounds such as:

    (S)-(4-Chloro-2,6-difluorophenyl)(cyclopropyl)methanamine: This compound has a chloro group instead of a bromo group, which may result in different reactivity and biological activity.

    (S)-(4-Bromo-2,6-difluorophenyl)(methyl)methanamine: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

(S)-(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1

InChI Key

WDLVCJBSUHLYKQ-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C=C(C=C2F)Br)F)N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2F)Br)F)N

Origin of Product

United States

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